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molecular formula C13H14N2O4S B8479625 (4-Cyclopropanesulfonyl-phenyl) diazo acetic acid ethyl ester

(4-Cyclopropanesulfonyl-phenyl) diazo acetic acid ethyl ester

Cat. No. B8479625
M. Wt: 294.33 g/mol
InChI Key: NEEPAIYLSIGNCV-UHFFFAOYSA-N
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Patent
US09340506B2

Procedure details

Ethyl 2-(4-cyclopropylsulfonylphenyl)acetate [obtained as described in WO2004/072031 (40 g, 149.07 mmol)] was dissolved in dry acetonitrile (745 mL) under argon atmosphere. To the above solution para toluene sulfonyl azide (32.33 g, 163.97 mmol) was added, followed by DBU (33.40 mL, 223.6 mmol) in dropwise manner, and stirred for 30 min. Reaction mixture was poured in ice cold water (500 mL), solid obtained was filtered through buchner funnel and dried under vaccum which yielded ethyl 2-(4-cyclopropylsulfonylphenyl)-2-diazo-acetate (40 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
745 mL
Type
solvent
Reaction Step One
Quantity
32.33 g
Type
reactant
Reaction Step Two
Name
Quantity
33.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([S:4]([C:7]2[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:9][CH:8]=2)(=[O:6])=[O:5])[CH2:3][CH2:2]1.C1(C)C=CC(S([N:28]=[N+:29]=[N-])(=O)=O)=CC=1.C1CCN2C(=NCCC2)CC1>C(#N)C>[CH:1]1([S:4]([C:7]2[CH:12]=[CH:11][C:10]([C:13](=[N+:28]=[N-:29])[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:9][CH:8]=2)(=[O:6])=[O:5])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1(CC1)S(=O)(=O)C1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
745 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
32.33 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
Step Three
Name
Quantity
33.4 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
ice
Quantity
500 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered through buchner funnel
CUSTOM
Type
CUSTOM
Details
dried under vaccum which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)S(=O)(=O)C1=CC=C(C=C1)C(C(=O)OCC)=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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